molecular formula C16H27BrS B052688 2-Bromo-3-dodecylthiophene CAS No. 139100-06-4

2-Bromo-3-dodecylthiophene

Cat. No. B052688
M. Wt: 331.4 g/mol
InChI Key: IMILVTHOOISGRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-3-dodecylthiophene involves key steps that ensure the introduction of the bromo group at the specific position on the thiophene ring. Techniques such as transition-metal catalyzed borylation followed by treatment with copper(II) bromide have been employed for the synthesis of brominated thiophene derivatives with high yield (Zhang et al., 2013). Additionally, the synthesis of related 3-dodecylthiophene derivatives through electrochemical polymerization and chemical oxidation methods demonstrates the versatility of synthetic approaches in modifying thiophene's molecular structure for specific applications (Massoumi et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-dodecylthiophene and its derivatives plays a crucial role in determining their chemical reactivity and physical properties. Studies involving nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction have provided insights into the molecular geometry, electronic structure, and intermolecular interactions of brominated thiophene derivatives. These analyses reveal the planarity of the thiophene ring and the orientation of the bromo and alkyl substituents, which are critical for the material's conductive properties and solubility (Sato & Morii, 1991).

Chemical Reactions and Properties

2-Bromo-3-dodecylthiophene participates in various chemical reactions, including palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of conjugated polymers. The bromo group acts as a reactive site for coupling with other monomers or modifying groups, leading to the formation of polymers with tailored electronic and optical properties. The chemical reactivity of this compound underscores its importance in the development of advanced materials for electronic applications (Takahashi et al., 2006).

Physical Properties Analysis

The physical properties of polymers derived from 2-Bromo-3-dodecylthiophene, such as solubility, thermal stability, and conductivity, are influenced by the molecular structure of the thiophene ring and the nature of the substituents. Studies have shown that the solubility and conductivity of polythiophenes can be enhanced by the introduction of alkyl chains, which increase the material's processability and applicability in organic electronics (Chen & Lee, 1995).

Chemical Properties Analysis

The chemical properties of 2-Bromo-3-dodecylthiophene-based polymers, including their electrochemical behavior, photophysical properties, and reactivity towards various chemical agents, are pivotal for their utilization in electronic devices. Electrochemical studies have highlighted the potential of these materials in applications requiring high conductivity and stability under operational conditions. The bromo and dodecyl groups contribute to the material's unique properties, enabling the design of high-performance electronic materials (Ballarin et al., 2007).

Scientific Research Applications

  • Copolymerization and Material Properties : 2-Bromo-3-dodecylthiophene is used in the synthesis of various copolymers, contributing to materials with specific electroactivity, conductivity, and morphological properties (Massoumi, Omidi, Vessally, & Entezami, 2014).

  • Electrochemical Polymerization : Studies on the electrochemical polymerization of similar compounds have provided insights into the mechanisms and efficiency of polymer growth, revealing preferences in the positions attacked on the thiophene ring (Sato & Morii, 1991).

  • Structural Effects on Properties : Research has shown that the structural regularity in polymers based on 2-Bromo-3-dodecylthiophene and related compounds significantly impacts their physical properties, including UV/vis and NMR characteristics, X-ray diffraction patterns, and electrical conductivity (Loewe & McCullough, 2000).

  • Optical Guides and Devices : Polymers derived from these compounds have been used to create structures like active optical guides, indicating their potential in optical device fabrication (Errien, Froyer, Louarn, & Retho, 2005).

  • Infrared Properties Enhancement : The length of the alkyl side chain in polymers based on these thiophenes has been found to influence their infrared properties, highlighting the role of molecular structure in determining material characteristics (Buvat & Hourquebie, 1997).

  • Membrane Applications : Studies have explored the use of poly(3-dodecylthiophene) membranes for gas separations, revealing their potential in applications like room-temperature separation of gases such as N2, O2, and CO2 (Musselman et al., 1999).

  • Photoluminescence Studies : Photoluminescence behavior of poly(3-dodecylthiophene) in different solvents has been analyzed, providing insights into its application in luminescent materials and devices (Rumbles et al., 1996).

Safety And Hazards

When handling 2-Bromo-3-dodecylthiophene, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions of 2-Bromo-3-dodecylthiophene research could involve its use in the development of new organic semiconductors and thin film transistors . Further studies could also explore its potential applications in other areas of materials science and electronics .

properties

IUPAC Name

2-bromo-3-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMILVTHOOISGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439776
Record name 2-BROMO-3-DODECYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-dodecylthiophene

CAS RN

139100-06-4
Record name 2-BROMO-3-DODECYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-Dodecylthiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of N-bromosuccinimide (NBS) (48 g; 0.27 mol) dissolved in DMF (160 ml) was slowly added to a solution of 3-dodecylthiophene (68 g; 0.27 mol) dissolved in DMF (110 ml). After the reaction solution was stirred for one day, 750 ml of water was added thereto. An organic material was extracted by using ethyl ether (3×300 ml), and washed with brine and water, and then the residual moisture was removed over anhydrous magnesium sulfate. After removing the solvent, the residue was distilled off under reduced pressure at 125° C./˜5 mmHg to obtain a product (84.85 g, yield of 94%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Four
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of 3-dodecylthiophene (5.00 g, 19.8 mmol) in CHCl3/HOAc (1:1) (Vt=20.0 mL) at 0° C. was added NBS (3.52 g, 19.8 mmol) in portions over a period of 45 minutes. The reaction mixture was stirred for 1 hour at 0° C., and overnight at room temperature. The reaction mixture was poured into water (50.0 mL) and extracted with chloroform (3×50.0 mL). The combined organic phases were washed with water (50.0 mL), NaOH solution, and dried over MgSO4. After filtration through Celite, the chloroform was removed in vacuo, and the product was obtained as a colorless oil (6.05 g, 93% yield). 1H NMR (CDCl3): δ 0.84-1.54 (m, 23H), 2.53 (t, 2H), 6.76 (d, 1H, J=4.5 Hz), 7.15 (d, 1H, J=4.5 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
CHCl3 HOAc
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
RD McCullough, RD Lowe, M Jayaraman… - The Journal of …, 1993 - ACS Publications
… In the case of 2-bromo-3-dodecylthiophene, quenching both the Grignard and the lithio derivative and 97-98% of2-bromo-3-dodecyl-5-(trimethylsilyl)thiophene was obtained according …
Number of citations: 230 pubs.acs.org
RS Loewe, PC Ewbank, J Liu, L Zhai… - …, 2001 - ACS Publications
… Monomer 9 was synthesized by regioselective iodination of 2-bromo-3-dodecylthiophene, 8, using iodobenzene diacetate and iodine. This method is superior to HgO/I 2 27 and HNO 3 /…
Number of citations: 678 pubs.acs.org
JP Lamps, JM Catala - Macromolecules, 2011 - ACS Publications
… A 0.7816 g (2.63 × 10 –3 mol) sample of 2-bromo-3-dodecylthiophene was dissolved in 2 mL of dichloromethane at 0 C. Then 0.17 g of iodine (6.7 × 10 –4 mol) and 0.383 g of …
Number of citations: 33 pubs.acs.org
MH Choi, KW Song, DK Moon, JR Haw - Journal of Industrial and …, 2015 - Elsevier
… 2-Bromo-3-dodecylthiophene The preparation of 2-bromo-3-dodecylthiophene was carried out as described for 2-bromo-3-(2-ethylhexyl)thiophene. In this case, 3-(2-dodecyl)thiophene …
Number of citations: 15 www.sciencedirect.com
RS Loewe, RD McCullough - Chemistry of materials, 2000 - ACS Publications
… Preparation of 2-bromo-3-dodecylthiophene was achieved by bromination of 3-dodecylthiophene using NBS in CHCl 3 :HOAc (1:1). NBS was purchased from Aldrich and recrystallized …
Number of citations: 104 pubs.acs.org
HS Yoo, DH Yun, TW Ko, YS Park… - Advanced Materials …, 2013 - Trans Tech Publ
… 2-bromo-3-dodecylthiophene was bought from TCI. Dimethylsulfoxide (DMSO), N,N’-… A solution of 2-bromo-3-dodecylthiophene (1.0 equiv) in THF was added dropwise to the …
Number of citations: 2 www.scientific.net
E Amir, K Sivanandan, JE Cochran… - Journal of Polymer …, 2011 - Wiley Online Library
… 2-Bromo-3-hexylthiophene (1a) and 2-bromo-3-dodecylthiophene (1b) were obtained in near quantitative yield from reaction of the corresponding 3-alkylthiophenes with N-…
Number of citations: 43 onlinelibrary.wiley.com
P Sonar, EL Williams, SP Singh… - Journal of Materials …, 2011 - pubs.rsc.org
… This solution was added drop wise to the solution of 2-bromo-3-dodecylthiophene (5.0 g, 15 mmol) in 15 mL of THF. The reaction mixture was refluxed for 2 h before being transferred to …
Number of citations: 62 pubs.rsc.org
Y Zhu, RD Champion, SA Jenekhe - Macromolecules, 2006 - ACS Publications
… The coupling reaction between the Grignard reagent of 2-bromo-3-dodecylthiophene and 5,7-dibromothieno[3,4-b]pyrazine in the presence of a catalytic amount of NiCl 2 (dppp) …
Number of citations: 430 pubs.acs.org
S Paek, J Lee, HS Lim, J Lim, JY Lee, C Lee - Synthetic metals, 2010 - Elsevier
… After this mixture had been allowed to stir for 1 h at room temperature, a solution of 2-bromo-3-dodecylthiophene (3 g, 9.05 mmol) in THF was added dropwise at 0 C. The mixture was …
Number of citations: 13 www.sciencedirect.com

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